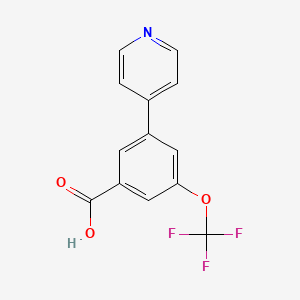![molecular formula C12H16ClN3 B8193938 2-Chloro-7-(2-ethylbutyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193938.png)
2-Chloro-7-(2-ethylbutyl)-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-(2-ethylbutyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group at the 2-position and an ethylbutyl group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(2-ethylbutyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus oxychloride.
Alkylation: The ethylbutyl group can be introduced through an alkylation reaction using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
化学反应分析
Types of Reactions
2-Chloro-7-(2-ethylbutyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Hiyama cross-couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate and solvents like tetrahydrofuran.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
科学研究应用
2-Chloro-7-(2-ethylbutyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Chemical Biology: Employed in the design of chemical probes for studying cellular processes.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for more complex molecules.
作用机制
The mechanism of action of 2-Chloro-7-(2-ethylbutyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine: Similar core structure but different substituents.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to the pyrimidine core.
Quinazoline: A fused bicyclic compound with a different nitrogen arrangement.
Uniqueness
2-Chloro-7-(2-ethylbutyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and ethylbutyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
2-chloro-7-(2-ethylbutyl)pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c1-3-9(4-2)8-16-6-5-10-7-14-12(13)15-11(10)16/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCQVJJFKWAELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1C=CC2=CN=C(N=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3'-Fluoro-4'-methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193859.png)
![3',5'-Dichloro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193866.png)
![(5-(Trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8193882.png)
![(3'-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8193883.png)
![(3'-Fluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8193885.png)
![(3',5'-Difluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8193887.png)

![3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8193894.png)
![5-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8193902.png)
![2'-Fluoro-5-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8193906.png)
![2',4'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8193917.png)
![2',5'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8193922.png)
![5-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8193927.png)
![Methyl 3'-amino-5'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8193934.png)
